Ethyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate Ethyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15891235
InChI: InChI=1S/C12H14ClF3N4O2/c1-2-22-11(21)20-5-3-19(4-6-20)9-7-8(13)17-10(18-9)12(14,15)16/h7H,2-6H2,1H3
SMILES:
Molecular Formula: C12H14ClF3N4O2
Molecular Weight: 338.71 g/mol

Ethyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC15891235

Molecular Formula: C12H14ClF3N4O2

Molecular Weight: 338.71 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate -

Specification

Molecular Formula C12H14ClF3N4O2
Molecular Weight 338.71 g/mol
IUPAC Name ethyl 4-[6-chloro-2-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate
Standard InChI InChI=1S/C12H14ClF3N4O2/c1-2-22-11(21)20-5-3-19(4-6-20)9-7-8(13)17-10(18-9)12(14,15)16/h7H,2-6H2,1H3
Standard InChI Key GORXBBIVZQPFIE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCN(CC1)C2=CC(=NC(=N2)C(F)(F)F)Cl

Introduction

Synthesis

The synthesis of Ethyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate would likely involve several steps, including the formation of the pyrimidine core, introduction of the trifluoromethyl group, and coupling with a piperazine derivative. A general approach might involve:

  • Pyrimidine Core Synthesis: Starting with a suitable pyrimidine precursor, chlorination and trifluoromethylation reactions could be performed.

  • Piperazine Coupling: The pyrimidine derivative would then be coupled with a piperazine-1-carboxylate ester, potentially using a condensation reaction.

Potential Applications

Compounds with similar structures have shown promise in various biological applications:

  • Pharmaceuticals: Pyrimidine and piperazine derivatives are known for their roles in drug development, particularly in targeting enzymes and receptors involved in cancer and neurological disorders.

  • Biological Activity: The trifluoromethyl group can enhance the compound's ability to interact with biological targets, potentially leading to increased efficacy or selectivity.

Research Findings

While specific research findings for Ethyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate are not available, related compounds have demonstrated significant biological activity. For example, pyrimidine derivatives have been explored as anticancer agents, showing potent inhibition of tumor growth and induction of apoptosis in certain cell lines .

Data Tables

Given the lack of specific data for Ethyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate, the following table provides general information on similar compounds:

CompoundCAS NumberMolecular WeightPotential Application
Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate1027059-34-2254.59Pharmaceutical Intermediates
4-Chloro-6-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1H-benzimidazole25105313-Potential Anticancer Agents

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